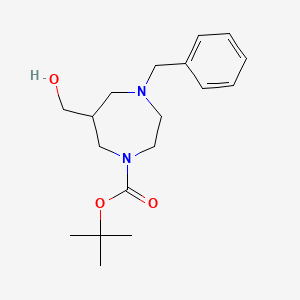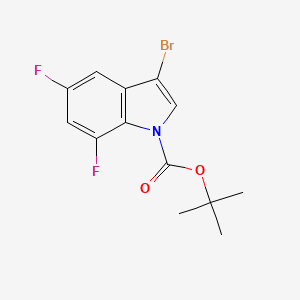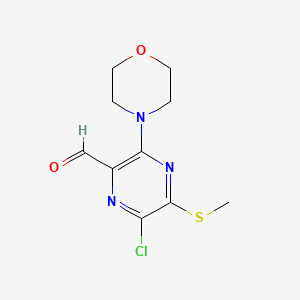
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the diazepane ring in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Benzyl halides and formaldehyde are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methylated diazepane derivatives.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The benzyl and hydroxymethyl groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group.
Tert-butyl 4-methyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate: Has a methyl group instead of a benzyl group.
Tert-butyl 4-benzyl-6-methyl-1,4-diazepane-1-carboxylate: Has a methyl group instead of a hydroxymethyl group.
Uniqueness
Tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate is unique due to the presence of both the benzyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
属性
分子式 |
C18H28N2O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
tert-butyl 4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-10-9-19(12-16(13-20)14-21)11-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3 |
InChI 键 |
GBCOGXATCUXMNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)CO)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)

![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine](/img/structure/B13895542.png)






![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)

![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)

